molecular formula C12H14O3 B6162869 rac-(1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid CAS No. 1812175-31-7

rac-(1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid

Cat. No. B6162869
CAS RN: 1812175-31-7
M. Wt: 206.2
InChI Key:
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Description

Rac-(1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid, also known as rac-HMPBCA, is a cyclic carboxylic acid that has been studied for its potential applications in the field of biochemistry and physiology. This compound has shown promise in a variety of experiments, and is of particular interest due to its unique structure.

Scientific Research Applications

Rac-HMPBCA has been studied for its potential applications in the field of biochemistry and physiology. It has been used in experiments to study the effects of hormones on cell signaling pathways, as well as to examine the role of cyclic carboxylic acids in protein-protein interactions. In addition, rac-(1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid has been used to study the effects of environmental stressors on organisms, and to investigate the role of cyclic carboxylic acids in drug metabolism.

Mechanism of Action

The mechanism of action of rac-(1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid is not yet fully understood. However, it is believed that rac-(1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid binds to specific receptors in the body, which in turn triggers a cascade of biochemical reactions. These reactions result in the release of hormones and other signaling molecules, which in turn affects the expression of genes and proteins, leading to the desired physiological effects.
Biochemical and Physiological Effects
Rac-HMPBCA has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as to be able to modulate cell signaling pathways. In addition, rac-(1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid has been shown to be able to modulate the expression of genes and proteins, and has been shown to have an effect on the immune system.

Advantages and Limitations for Lab Experiments

Rac-HMPBCA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. In addition, it is non-toxic and has low solubility, making it suitable for use in a variety of experiments. However, rac-(1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid also has some limitations. It is not highly soluble in water, making it difficult to dissolve in aqueous solutions. In addition, it is relatively expensive, making it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for further research on rac-(1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid. One potential direction is to study its effects on cancer cell signaling pathways. In addition, further research could be done to explore its potential applications in drug delivery systems. Another potential direction is to study its effects on immune system regulation. Finally, further research could be done to explore its potential applications in the field of nutraceuticals.

Synthesis Methods

Rac-HMPBCA can be synthesized in a two-step process. The first step involves the reaction of 4-methylphenol with an alkali metal hydroxide in the presence of anhydrous aluminum chloride to form rac-(1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid. In the second step, the rac-(1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid is reacted with an acid to form the desired product. This method has been successfully used to synthesize rac-(1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid in laboratory settings.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid involves the synthesis of a cyclobutane ring followed by the addition of a hydroxyl group and a carboxylic acid group to the ring.", "Starting Materials": [ "4-methylbenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "methyl magnesium bromide", "cyclobutene", "chromic acid", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether", "methanol", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: Synthesis of 4-methylcyclobutanecarboxaldehyde by reacting 4-methylbenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 2: Synthesis of racemic 3-(4-methylphenyl)cyclobutanone by reacting 4-methylcyclobutanecarboxaldehyde with methyl magnesium bromide.", "Step 3: Synthesis of racemic 3-(4-methylphenyl)cyclobutanone by reacting cyclobutene with chromic acid.", "Step 4: Synthesis of racemic 3-(4-methylphenyl)cyclobutanone by reducing racemic 3-(4-methylphenyl)cyclobutanone with sodium borohydride.", "Step 5: Synthesis of racemic 3-hydroxy-3-(4-methylphenyl)cyclobutanone by reacting racemic 3-(4-methylphenyl)cyclobutanone with acetic anhydride and sodium hydroxide.", "Step 6: Synthesis of rac-(1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid by reacting racemic 3-hydroxy-3-(4-methylphenyl)cyclobutanone with hydrochloric acid and sodium bicarbonate followed by recrystallization from a mixture of water and ethyl acetate.", "Step 7: Separation of rac-(1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid into its enantiomers by chiral HPLC.", "Step 8: Conversion of rac-(1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid to (1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid by recrystallization from a mixture of water and hexane." ] }

CAS RN

1812175-31-7

Product Name

rac-(1s,3s)-3-hydroxy-3-(4-methylphenyl)cyclobutane-1-carboxylic acid

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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